molecular formula C7H9N3O3 B159083 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate CAS No. 116856-18-9

2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate

Cat. No.: B159083
CAS No.: 116856-18-9
M. Wt: 183.16 g/mol
InChI Key: ADNBFDFIEWMUBJ-UHFFFAOYSA-N
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Description

2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is a heterocyclic compound with the molecular formula C7H9N3O3 and a molecular weight of 183.17 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate typically involves the reaction of formamido pyrazole with ethyl formate under neutral or weakly basic conditions . The reaction is carried out in the presence of a solvent such as ethyl acetate, and the product is purified through standard techniques like recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the formate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles.

Mechanism of Action

Properties

IUPAC Name

2-(5-formamidopyrazol-1-yl)ethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c11-5-8-7-1-2-9-10(7)3-4-13-6-12/h1-2,5-6H,3-4H2,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNBFDFIEWMUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCOC=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566712
Record name 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116856-18-9
Record name 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of acetic anhydride (11.13 ml) and formic acid (5.93 ml) was stirred at ambient temperature for 30 minutes. To this solution was added 5-amino-1-(2-hydroxyethyl)pyrazole (5 g) under ice-cooling, and the mixture was stirred at 30°-40° C. for 1 hour. The reaction mixture was poured into a mixture of water, tetrahydrofuran and ethyl acetate and adjusted to pH 6 with aqueous sodium bicarbonate. The organic layer was separated, and the aqueous layer was extracted with a mixture of tetrahydrofuran and ethyl acetate for three times. The organic layers were combined, dried over magnesium sulfate and evaporated in vacuo to give 5-formamido-1-(2-formyloxyethyl)pyrazole (5.18 g).
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